![molecular formula C16H24N2O5 B1397184 Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester CAS No. 851652-00-1](/img/structure/B1397184.png)
Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a carbamate group, a phenyl ring, and a tert-butyl ester group. These structural features contribute to its diverse reactivity and functionality in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminophenyl carbamate with 2-methoxyethoxyacetyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or carbamate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive carbamate group.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: Utilized in the production of polymers and coatings, where its unique chemical properties contribute to the desired material characteristics.
Mechanism of Action
The mechanism of action of Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is often exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester
- Phenol, 2-(1-methylethyl)-, methylcarbamate
Uniqueness
Carbamic acid, [4-[[(2-methoxyethoxy)acetyl]-amino]phenyl]-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Unlike its similar compounds, it possesses a 2-methoxyethoxyacetyl group, which enhances its solubility and reactivity in various chemical environments.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl N-[4-[[2-(2-methoxyethoxy)acetyl]amino]phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-16(2,3)23-15(20)18-13-7-5-12(6-8-13)17-14(19)11-22-10-9-21-4/h5-8H,9-11H2,1-4H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFVSZOOIDYAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)COCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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